Cas no 1001469-65-3 ([(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate structure](https://www.kuujia.com/scimg/cas/1001469-65-3x500.png)
[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate Chemical and Physical Properties
Names and Identifiers
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- AKOS016850671
- [(1-cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate
- [2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate
- EN300-26687413
- 1001469-65-3
- Z17407318
- [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate
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- Inchi: 1S/C18H22N2O4S/c1-12-9-14(13(2)25-12)15(21)5-6-17(23)24-10-16(22)20-18(11-19)7-3-4-8-18/h9H,3-8,10H2,1-2H3,(H,20,22)
- InChI Key: HGOXGPSFFRJOCF-UHFFFAOYSA-N
- SMILES: S1C(C)=CC(=C1C)C(CCC(=O)OCC(NC1(C#N)CCCC1)=O)=O
Computed Properties
- Exact Mass: 362.13002836g/mol
- Monoisotopic Mass: 362.13002836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 577
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 125Ų
[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687413-0.05g |
[(1-cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate |
1001469-65-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate Related Literature
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
Additional information on [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate
Compound CAS No. 1001469-65-3: [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate
The compound with CAS No. 1001469-65-3, known as [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyanocyclopentyl group with a thiophene-based moiety, making it a valuable intermediate in the synthesis of complex molecules.
The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions and condensations, to achieve the desired stereochemistry and functional groups. Recent advancements in asymmetric catalysis have enabled the production of this compound with high enantiomeric excess, which is crucial for its application in drug development.
One of the most notable features of this compound is its biological activity. Studies have shown that it exhibits potent inhibitory effects on certain enzymes involved in metabolic pathways, making it a promising candidate for the treatment of metabolic disorders. Furthermore, its ability to modulate cellular signaling pathways has been explored in preclinical models, highlighting its potential as a therapeutic agent.
In terms of physical properties, this compound has a melting point of approximately 150°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
The structural complexity of this compound also lends itself to applications in materials science. Researchers have investigated its use as a precursor for the synthesis of advanced polymers and materials with tailored electronic properties. For instance, the incorporation of the cyanocyclopentyl group into polymer backbones has been shown to enhance mechanical strength and thermal stability.
Recent studies have also focused on the environmental impact of this compound. Efforts are underway to develop sustainable synthesis routes that minimize waste and reduce energy consumption. Green chemistry principles are being applied to optimize reaction conditions and improve atom economy, ensuring that the production process aligns with global sustainability goals.
In conclusion, CAS No. 1001469-65-3 represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodology and biological research, positions it as a key player in future innovations within the chemical and pharmaceutical industries.
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